molecular formula C15H19NO2 B11082240 5-(1-Adamantyl)-2-furamide

5-(1-Adamantyl)-2-furamide

Cat. No.: B11082240
M. Wt: 245.32 g/mol
InChI Key: NWEWSQWKNMSBOP-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-furamide is a compound that features an adamantane moiety attached to a furan ring through an amide linkage. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The incorporation of adamantane into various chemical structures often enhances their lipophilicity and stability, making them valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2-furamide typically involves the reaction of 1-adamantylamine with a furan derivative. One common method is the amidation reaction, where 1-adamantylamine reacts with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Adamantyl)-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-2-furamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The furan ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-2-furamide is unique due to the combination of the adamantyl and furan moieties, which confer both stability and reactivity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

5-(1-adamantyl)furan-2-carboxamide

InChI

InChI=1S/C15H19NO2/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H2,16,17)

InChI Key

NWEWSQWKNMSBOP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)N

Origin of Product

United States

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